molecular formula C23H32O6 B1655501 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate CAS No. 3751-02-8

17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate

Cat. No.: B1655501
CAS No.: 3751-02-8
M. Wt: 404.5 g/mol
InChI Key: AZCNJEFLSOQGST-UHFFFAOYSA-N
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Description

17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate is a synthetic corticosteroid derivative. It is known for its anti-inflammatory and immunosuppressive properties. This compound is structurally related to cortisone and is used in various medical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate typically involves the acetylation of 17-hydroxy-3,11,20-trioxopregnan-21-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 21st position.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 17th position, leading to the formation of ketones.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 17-keto derivatives.

    Reduction: Formation of 17-hydroxy derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is used in:

    Chemistry: As a reference compound in analytical studies and for the synthesis of other corticosteroid derivatives.

    Biology: To study the effects of corticosteroids on cellular processes and immune responses.

    Medicine: In the development of anti-inflammatory and immunosuppressive drugs.

    Industry: In the formulation of topical creams and ointments for treating inflammatory skin conditions.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response.

Comparison with Similar Compounds

  • Cortisone acetate
  • Hydrocortisone acetate
  • Prednisolone acetate

Comparison: 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Compared to cortisone acetate, it has a higher potency and longer duration of action. Hydrocortisone acetate and prednisolone acetate have different substitution patterns, leading to variations in their anti-inflammatory and immunosuppressive effects.

Properties

IUPAC Name

[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCNJEFLSOQGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958604
Record name 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3751-02-8
Record name NSC18293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC15478
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC8122
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-dihydroxy-5α-pregnane-3,11,20-trione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
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17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
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17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
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17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
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17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
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17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate

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